Tris(2-methylphenoxy)phenylsilane

Description

Tris(4-methoxyphenyl)phenylsilane is an organosilicon compound synthesized via a palladium-catalyzed coupling reaction between phenylsilane and 4-iodoanisole. The reaction employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base and tetrahydrofuran (THF) as the solvent, achieving a maximum yield of 35% after 5 days at room temperature . Structural characterization via $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and GC-MS confirms the presence of methoxy groups and aromatic protons, with a molecular ion peak at $m/z$ 426 .

Properties

CAS No. |

35074-48-7 |

|---|---|

Molecular Formula |

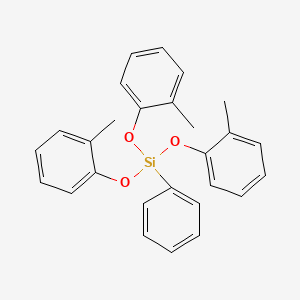

C27H26O3Si |

Molecular Weight |

426.6 g/mol |

IUPAC Name |

tris(2-methylphenoxy)-phenylsilane |

InChI |

InChI=1S/C27H26O3Si/c1-21-13-7-10-18-25(21)28-31(24-16-5-4-6-17-24,29-26-19-11-8-14-22(26)2)30-27-20-12-9-15-23(27)3/h4-20H,1-3H3 |

InChI Key |

BJZXRBVWTLEUDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1O[Si](C2=CC=CC=C2)(OC3=CC=CC=C3C)OC4=CC=CC=C4C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-methylphenoxy)phenylsilane typically involves the reaction of phenyltrichlorosilane with 2-methylphenol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by 2-methylphenoxy groups. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tris(2-methylphenoxy)phenylsilane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced using hydride donors to form silanes with different substituents.

Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Silanes with different substituents.

Substitution: Compounds with new functional groups replacing the phenoxy groups.

Scientific Research Applications

Tris(2-methylphenoxy)phenylsilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to enhance thermal and mechanical properties.

Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of biocompatible materials.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Tris(2-methylphenoxy)phenylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The phenoxy groups provide steric hindrance, which can influence the reactivity and stability of the compound. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon, making it a versatile reagent in various chemical reactions.

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Electron-Donating vs. Electron-Withdrawing Groups: Tris(4-methoxyphenyl)phenylsilane contains electron-donating methoxy groups, which may enhance stability but reduce electrophilicity compared to electron-withdrawing substituents like pentafluorophenyl groups in tris(pentafluorophenyl)phenylsilane .

Catalytic Applications :

- Phenylsilane derivatives like diphenyl silane are used reductively in iron-catalyzed Wacker-type oxidations, converting alkenes to ketones at room temperature .

- Tris(pentafluorophenyl)phenylsilane derivatives are employed in borane-catalyzed reductions of phosphorus compounds, demonstrating versatility in catalytic systems .

Reaction Conditions and Efficiency

Solvent and Base Dependence :

- Tris(4-methoxyphenyl)phenylsilane synthesis requires THF and DABCO for optimal yield. Reactions in dimethoxyethane or tetrahydropyran require up to 11 days for minimal product formation .

- In contrast, iron-catalyzed reactions using phenylsilane as a reductant operate efficiently under ambient conditions without prolonged reaction times .

- Commercial tris(vinyldimethylsiloxy)phenylsilane achieves higher purity (≥95%), suggesting industrial scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.